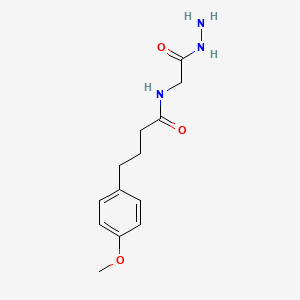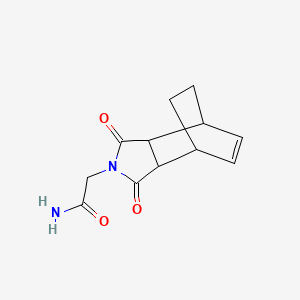
N-(2-hydrazino-2-oxoethyl)-4-(4-methoxyphenyl)butanamide
Descripción general
Descripción
N-(2-hydrazino-2-oxoethyl)-4-(4-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.14264148 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- A study by Sirajuddin et al. (2015) on a related compound, N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, demonstrated significant antimicrobial activity. This compound was also tested for its in vitro anticancer activity against lung carcinoma (H157) and Vero cell lines, showing comparable activity to the standard anticancer drug, vincristine, with minimal effects on normal cell lines. Its biological importance is highlighted by its almost negligible impact (less than 26.7%) on the Vero cell line, suggesting a selective toxicity profile advantageous for cancer treatment. Additionally, the compound showed antileishmanial activity and good inhibitory action against jack bean urease, along with a mode of interaction with SS-DNA indicative of intercalative DNA interaction, further supported by viscometry (Sirajuddin et al., 2015).
Lipoxygenase Inhibition
- Research on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives by Aziz‐ur‐Rehman et al. (2016) focused on their preparation and evaluation as lipoxygenase inhibitors. The synthesized compounds showed moderately good activities relative to the reference standard Baicalein, indicating potential applications in treating conditions associated with lipoxygenase-mediated pathways (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Agents
- A series of linear dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide were prepared and evaluated as antimicrobial agents. These compounds showed good activity, with some displaying promising results in antimicrobial testing. Molecular docking studies on relevant enzymes further supported their potential utility as antimicrobial agents, highlighting a versatile application in combating microbial infections (Moustafa et al., 2018).
Electrocatalytic Synthesis of Hydrogen Peroxide
- Mesoporous nitrogen-doped carbon derived from an ionic liquid related to N-butyl-3-methylpyridinium dicyanamide demonstrated high activity as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This research indicates the potential for using related compounds in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production, showcasing a novel application beyond biomedical fields (Fellinger et al., 2012).
Propiedades
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-19-11-7-5-10(6-8-11)3-2-4-12(17)15-9-13(18)16-14/h5-8H,2-4,9,14H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZRGUSHGISRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205048 | |
| Record name | Glycine, N-[4-(4-methoxyphenyl)-1-oxobutyl]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266376-75-3 | |
| Record name | Glycine, N-[4-(4-methoxyphenyl)-1-oxobutyl]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266376-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(4-methoxyphenyl)-1-oxobutyl]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4507427.png)
![2'-(2-methoxyethyl)-N-(6-methyl-2-pyridinyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4507436.png)


![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)


![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-1H-indol-5-yl-4-oxobutanamide](/img/structure/B4507488.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
![1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4507528.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-[4-(methylthio)phenyl]-3(2H)-pyridazinone](/img/structure/B4507533.png)
